molecular formula C8H13Cl2N3 B1270837 3-(Aminomethyl)benzimidamide dihydrochloride CAS No. 328552-96-1

3-(Aminomethyl)benzimidamide dihydrochloride

Cat. No.: B1270837
CAS No.: 328552-96-1
M. Wt: 222.11 g/mol
InChI Key: UVUKPVGDBSBZDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzimidamide dihydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with benzaldehyde.

    Formation of 3-Aminobenzaldehyde: Benzaldehyde undergoes a series of reactions to form 3-aminobenzaldehyde.

    Reaction with Amidines: 3-Aminobenzaldehyde is then reacted with an appropriate amidine compound to form 3-(aminomethyl)benzimidamide.

    Formation of Dihydrochloride Salt: Finally, 3-(aminomethyl)benzimidamide is reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the reaction parameters such as temperature, pressure, and pH are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzimidamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

3-(Aminomethyl)benzimidamide dihydrochloride has a wide range of applications in scientific research, including :

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is used as a fluorescent probe and labeling agent in biomedical research and imaging.

    Medicine: It has potential therapeutic applications and is studied for its biological activity.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzamide: Similar structure but lacks the amidine group.

    3-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of an amidine group.

    3-(Aminomethyl)benzylamine: Contains an amine group instead of an amidine group.

Uniqueness

3-(Aminomethyl)benzimidamide dihydrochloride is unique due to its specific chemical structure, which includes both an aminomethyl group and an amidine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUKPVGDBSBZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373384
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328552-96-1
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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